

Application Notes: Mass Spectrometry Analysis of 2-Hydroxyethyl Benzoate

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Compound of Interest

Compound Name: 2-Hydroxyethyl benzoate

Cat. No.: B041798

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Introduction

2-Hydroxyethyl benzoate (C₉H₁₀O₃, MW: 166.17 g/mol) is an organic compound with applications in various fields, including its use as a fragrance ingredient and a chemical intermediate.^{[1][2]} Its detection and quantification are crucial for quality control, metabolic studies, and safety assessments. Mass spectrometry, coupled with chromatographic techniques such as Gas Chromatography (GC-MS) and Liquid Chromatography (LC-MS), offers the high sensitivity and selectivity required for the robust analysis of **2-Hydroxyethyl benzoate**. These application notes provide detailed protocols for the analysis of **2-Hydroxyethyl benzoate** using both GC-MS and LC-MS/MS.

Physicochemical Properties

A summary of the key physicochemical properties of **2-Hydroxyethyl benzoate** is presented in the table below.

Property	Value	Reference
Chemical Formula	C9H10O3	[2][3]
Molecular Weight	166.17 g/mol	[2]
Monoisotopic Mass	166.062994 Da	[3]
Melting Point	34 °C	[2]
Boiling Point	213-216 °C	[1]
CAS Number	94-33-7	[2][3]

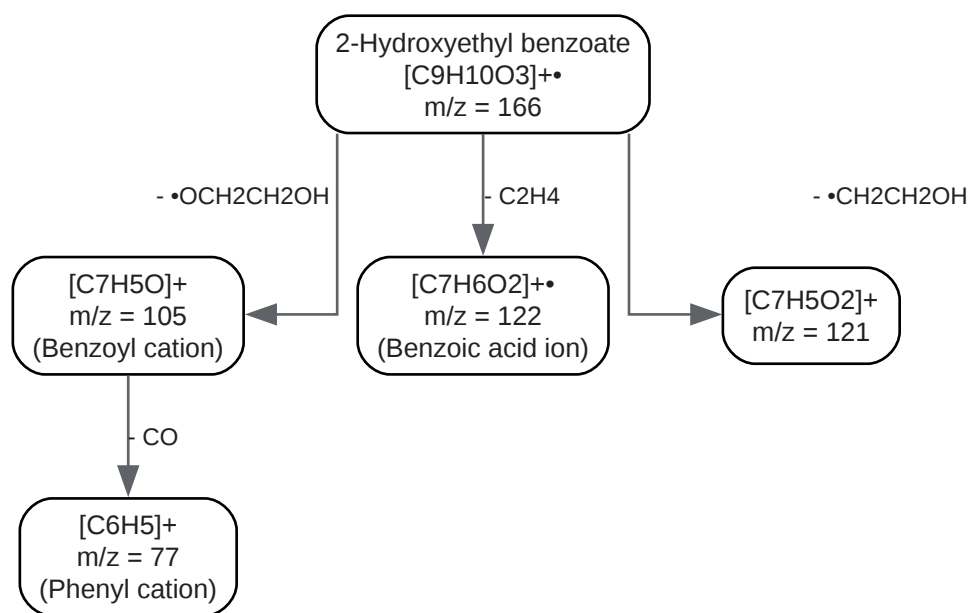
Predicted Mass Spectrometry Fragmentation

While an experimental mass spectrum for **2-Hydroxyethyl benzoate** is not readily available in public databases, its fragmentation pattern under electron ionization (EI) can be predicted based on the fragmentation of similar benzoate esters like ethyl benzoate and methyl 2-hydroxybenzoate.[4][5]

The molecular ion peak $[M]^+\bullet$ is expected at m/z 166. Key fragmentation pathways likely include:

- Loss of the hydroxyethyl group: Cleavage of the ester bond can lead to the formation of the benzoyl cation at m/z 105, which is often the base peak in benzoate esters.[4]
- Formation of the benzoic acid ion: A rearrangement reaction could lead to the loss of an ethylene molecule, resulting in a peak corresponding to benzoic acid at m/z 122.[4]
- Fragmentation of the phenyl group: Subsequent loss of CO from the benzoyl cation (m/z 105) can produce the phenyl cation at m/z 77.[4]
- Cleavage of the ethyl group: Fragmentation of the hydroxyethyl side chain could lead to a peak at m/z 121 due to the loss of the C2H5O radical.

The following diagram illustrates the predicted fragmentation pathway of **2-Hydroxyethyl benzoate**.



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Predicted EI fragmentation of **2-Hydroxyethyl benzoate**.

Experimental Protocols

Protocol 1: Qualitative and Quantitative Analysis by GC-MS

This protocol is suitable for the analysis of **2-Hydroxyethyl benzoate** in organic solvents and simple matrices.

1. Sample Preparation:

- Liquid Samples: Dilute the sample in a volatile organic solvent such as dichloromethane, ethyl acetate, or methanol to a final concentration of approximately 1-10 µg/mL.[6][7]
- Solid Samples: Dissolve a small amount of the solid sample in a suitable volatile solvent to achieve a final concentration of 1-10 µg/mL.[7]
- Filter the final solution through a 0.22 µm syringe filter to remove any particulates before transferring to a GC vial.[7]

2. GC-MS Instrumentation and Parameters:

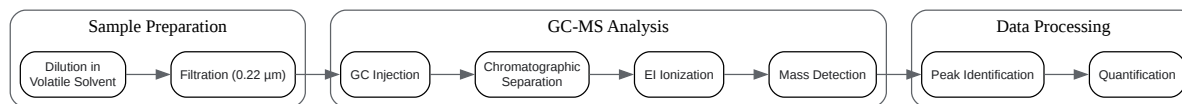
The following table outlines the recommended starting parameters for GC-MS analysis. These may require optimization based on the specific instrument and column used.

Parameter	Recommended Setting
GC Column	DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature	250 °C
Injection Volume	1 µL
Injection Mode	Splitless
Carrier Gas	Helium at a constant flow of 1.0 mL/min
Oven Program	Initial temp: 70 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C; Final hold: 5 min
MS Transfer Line Temp	280 °C
Ion Source Temperature	230 °C
Ionization Mode	Electron Ionization (EI) at 70 eV
Mass Range	m/z 40-400

3. Data Analysis:

- Identify the peak corresponding to **2-Hydroxyethyl benzoate** in the total ion chromatogram (TIC).
- Confirm the identity by comparing the acquired mass spectrum with the predicted fragmentation pattern and any available library spectra.
- For quantitative analysis, construct a calibration curve using standards of known concentrations.

The general workflow for this GC-MS analysis is depicted below.



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Workflow for GC-MS analysis of **2-Hydroxyethyl benzoate**.

Protocol 2: Quantitative Analysis by LC-MS/MS

This protocol is designed for the sensitive and selective quantification of **2-Hydroxyethyl benzoate** in complex matrices such as biological fluids.

1. Sample Preparation (for biological samples):

- **Protein Precipitation:** To 100 μL of plasma or serum, add 300 μL of acetonitrile containing an appropriate internal standard. Vortex for 1 minute.
- **Centrifugation:** Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the precipitated proteins.
- **Supernatant Transfer:** Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- **Reconstitution:** Reconstitute the residue in 100 μL of the initial mobile phase.
- **Filtration:** Filter the reconstituted sample through a 0.22 μm syringe filter before injection.

2. LC-MS/MS Instrumentation and Parameters:

The following are suggested starting parameters for an LC-MS/MS method. Optimization of collision energies and other parameters will be necessary.

Parameter	Recommended Setting
LC Column	C18 column (e.g., 2.1 x 50 mm, 1.8 μ m)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	Start at 10% B, ramp to 90% B over 5 min, hold for 2 min, return to 10% B and re-equilibrate
Flow Rate	0.3 mL/min
Column Temperature	40 °C
Injection Volume	5 μ L
Ionization Mode	Electrospray Ionization (ESI), Positive
MS Analysis Mode	Multiple Reaction Monitoring (MRM)

3. Hypothetical MRM Transitions for Quantification:

Since experimental data is unavailable, the following are plausible MRM transitions based on the predicted fragmentation. These would need to be optimized experimentally.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
2-Hydroxyethyl benzoate	167.07 ([M+H] ⁺)	105.03 (Quantifier)	15
2-Hydroxyethyl benzoate	167.07 ([M+H] ⁺)	77.04 (Qualifier)	25
Internal Standard	Analyte-specific	Analyte-specific	Analyte-specific

4. Data Analysis:

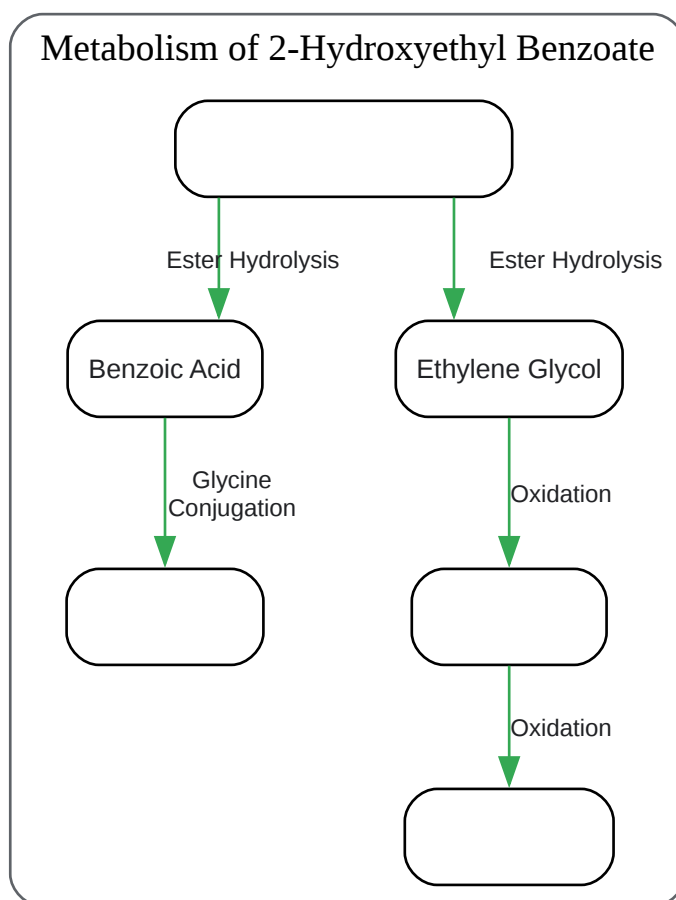
- Integrate the peak areas for the quantifier and qualifier transitions for both the analyte and the internal standard.

- Calculate the peak area ratio of the analyte to the internal standard.
- Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
- Determine the concentration of the analyte in the samples from the calibration curve.

Proposed Metabolic Pathway

The metabolism of **2-Hydroxyethyl benzoate** is anticipated to proceed via two primary routes: hydrolysis of the ester linkage and oxidation of the hydroxyethyl side chain. The benzoate moiety is expected to be conjugated with glycine to form hippuric acid, a common metabolic fate for benzoic acid.[8] The ethylene glycol portion is likely metabolized via oxidation to glycolic acid and subsequently to glyoxylic acid.[9][10]

The proposed metabolic pathway is illustrated in the diagram below.



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Proposed metabolic pathway of **2-Hydroxyethyl benzoate**.

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